Computed Lipophilicity and Hydrogen-Bonding Capacity vs. 4-Chlorobenzyl Isomer
The target compound and its 4-chlorobenzyl positional isomer (CAS 1706445-23-9) share identical molecular weight (427.62 g/mol), XLogP3 (3.8), hydrogen-bond donor count (1), hydrogen-bond acceptor count (5), and rotatable bond count (4), as computed by PubChem [1][2]. However, the 2-chlorobenzyl group introduces an ortho‑positioned chlorine that restricts conformational freedom of the benzyl ring relative to the oxadiazole core, whereas the para‑chlorine of the 4-isomer yields a symmetric, freely rotatable benzylic group. This conformational constraint differentiates the target compound's shape complementarity for protein binding pockets that discriminate between bent and extended ligand conformations.
| Evidence Dimension | Physicochemical properties (XLogP3, HBD, HBA, rotatable bonds, MW) |
|---|---|
| Target Compound Data | XLogP3 = 3.8; HBD = 1; HBA = 5; Rotatable bonds = 4; MW = 427.62 |
| Comparator Or Baseline | 4-Chlorobenzyl isomer: XLogP3 = 3.8; HBD = 1; HBA = 5; Rotatable bonds = 4; MW = 427.62 |
| Quantified Difference | No numerical difference in computed parameters; differentiation arises from steric/conformational effects of ortho vs. para chlorine substitution. |
| Conditions | PubChem computed properties; no experimental logP/logD data available. |
Why This Matters
When selecting a probe for a lipophilic pocket where ligand shape is a critical determinant of affinity, the conformational restriction imposed by the 2-chlorobenzyl group may yield measurably different binding kinetics compared to the unconstrained 4-chlorobenzyl analog.
- [1] PubChem. CID 91681993. https://pubchem.ncbi.nlm.nih.gov/compound/91681993 (accessed 2026-04-29). View Source
- [2] PubChem. CID 91681995. https://pubchem.ncbi.nlm.nih.gov/compound/91681995 (accessed 2026-04-29). View Source
